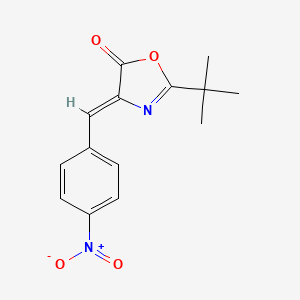

(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4Z)-2-tert-butyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-14(2,3)13-15-11(12(17)20-13)8-9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFRRHICXARHG-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable oxazole precursor under basic conditions. The reaction may proceed as follows:

Step 1: Preparation of the oxazole precursor by cyclization of an appropriate amino acid derivative.

Step 2: Condensation of the oxazole precursor with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Step 3: Purification of the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the nitrobenzylidene group can be replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of (Z)-2-(tert-butyl)-4-(4-aminobenzylidene)oxazol-5(4H)-one.

Substitution: Formation of various substituted oxazole derivatives.

Oxidation: Formation of oxidized oxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxazole derivatives, including (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one, exhibit significant antimicrobial properties. Studies have shown their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a comparative study demonstrated that certain oxazole derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 17 | 23 | Staphylococcus aureus |

| 18 | 24 | Escherichia coli |

| Ampicillin | 22 | Staphylococcus aureus |

Anticancer Properties

In addition to antimicrobial effects, this compound has shown potential in anticancer applications. Recent studies have explored its cytotoxic effects on various cancer cell lines, including glioblastoma. The compound demonstrated significant inhibition of tumor growth in preclinical models, indicating its potential as a therapeutic agent .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies:

- Palladium-Catalyzed Reactions : This method utilizes palladium catalysts to facilitate the formation of the oxazole ring from appropriate precursors, resulting in high yields and purity.

- Cycloaddition Reactions : The compound can also be synthesized via cycloaddition reactions involving nitrobenzaldehyde derivatives and tert-butylamine, showcasing versatility in synthetic approaches .

Antimicrobial Agents

Given its demonstrated efficacy against pathogenic bacteria, this compound holds promise as a lead compound for developing new antimicrobial agents. Its structural modifications could enhance activity against resistant strains.

Cancer Treatment

The anticancer properties observed suggest that this compound could be further explored for its ability to induce apoptosis in cancer cells. Future studies may focus on optimizing its structure to improve selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism of action of (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Variations at Position 2

- (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one (): Replacing tert-butyl with phenyl reduces steric hindrance and lipophilicity. Exhibits immunomodulatory and tyrosinase inhibitory activity, suggesting the nitrobenzylidene group is critical for these effects. Higher yield (97%) due to streamlined synthesis without chromatography .

(Z)-2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one ():

- Methyl substituent at position 2 decreases steric bulk compared to tert-butyl.

- Structural simplicity may enhance solubility but reduce membrane permeability.

4-(Substituted benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-ones ():

Substituent Variations on the Benzylidene Ring

(Z)-4-(4-methoxybenzylidene)-2-(tert-butyl)oxazol-5(4H)-one (Hypothetical):

- Methoxy group provides electron-donating effects, contrasting with nitro’s electron-withdrawing nature.

- Likely reduced electrophilicity at the oxazolone core compared to the nitro derivative.

4-((Z)-4-chlorobenzylidene)-2-((E)-styryl)oxazol-5(4H)-one ():

Physical Properties

*Estimated based on analogous syntheses in , and 5.

Biological Activity

(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole class. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a 4-nitrobenzylidene moiety attached to an oxazole ring. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting essential cellular processes or interfering with enzyme functions. The nitro group can undergo bioreduction, forming reactive intermediates that damage cellular components, thereby exerting antimicrobial effects.

- Anticancer Activity : In cancer research, it is hypothesized that the compound could induce apoptosis in cancer cells by interacting with specific molecular targets, such as enzymes or receptors involved in cell survival pathways.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Studies

In vitro studies have demonstrated the potential anticancer properties of this compound against various cancer cell lines. The results are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The IC50 values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for further drug development.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential role in addressing antibiotic resistance issues.

- Anticancer Mechanism Investigation : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death in HeLa cells. This suggests that it may serve as a promising candidate for developing new anticancer therapies.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one?

The compound can be synthesized via the Erlenmeyer–Plöchl reaction, which involves condensation of hippuric acid derivatives with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acetic anhydride and sodium acetate. This solvent-free method avoids chromatography and achieves yields up to 97% . Alternative approaches include reacting N-acylated amino acids with aldehydes under acidic conditions to form oxazolone intermediates .

Q. Which spectroscopic techniques are critical for characterizing oxazol-5(4H)-one derivatives?

Key methods include:

- IR spectroscopy : C=O stretches (1775–1796 cm⁻¹) and C=N vibrations (1639–1655 cm⁻¹) confirm oxazolone core formation .

- NMR : Distinct ¹H/¹³C signals for benzylidene protons (δ 7.2–8.6 ppm) and tert-butyl groups (δ 1.3–1.4 ppm) validate stereochemistry .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 301.9 [M+H]⁺) and fragmentation patterns confirm molecular weight and substituents .

Q. How are oxazol-5(4H)-ones screened for preliminary biological activity?

Standard protocols involve:

- In vitro enzyme assays : Testing acetylcholinesterase (AChE) inhibition using DTNB and acetylthiocholine iodide .

- Cytotoxicity screening : Using Artemia salina and Daphnia magna to assess acute toxicity .

- Cognitive studies : Administering doses (10–100 µmol/kg) in murine models to evaluate memory enhancement .

Advanced Research Questions

Q. How can stereochemical stability and racemization during synthesis/storage be monitored?

Racemization occurs via oxazolone intermediates (e.g., Hα deprotonation forming resonance-stabilized anions). To mitigate:

Q. How should researchers address contradictory cytotoxicity data across different assays?

Discrepancies arise from varying test organisms (e.g., Artemia vs. mammalian cell lines) and concentration thresholds. Methodological solutions include:

- Cross-validating results with multiple assays (e.g., MTT and brine shrimp lethality) .

- Adjusting solvent systems (e.g., ethanol vs. DMSO) to improve compound solubility and bioavailability .

Q. What mechanistic insights explain the biological activity of 4-nitrobenzylidene oxazolones?

- Electron-withdrawing effects : The nitro group enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., AChE) .

- Conformational rigidity : The benzylidene moiety stabilizes the Z-configuration, optimizing binding to biological targets .

- Redox activity : Nitro groups may undergo enzymatic reduction, generating reactive intermediates that modulate activity .

Q. How can oxazolone derivatives be rationally designed for specific therapeutic targets?

Strategies include:

- Substituent modification : Introducing methoxy, chloro, or styryl groups to enhance lipophilicity or hydrogen bonding .

- Structure-activity relationship (SAR) studies : Correlating substituent position/electronic effects with bioactivity trends .

- Computational modeling : Docking studies to predict interactions with target proteins (e.g., tyrosinase or P-glycoprotein) .

Q. What experimental approaches elucidate reaction mechanisms involving oxazol-5(4H)-ones?

- Kinetic isotope effects : Replacing Hα with deuterium to probe proton transfer steps in racemization .

- Trapping intermediates : Using phenylhydrazine to isolate triazinone derivatives, confirming oxazolone reactivity .

- Cyclic voltammetry : Monitoring redox behavior in electrochemical biosensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.